molecular formula C14H12BrN3OS B278537 N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea

N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B278537
M. Wt: 350.24 g/mol
InChI Key: PXNJIVZMBGUCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea, also known as BBPT, is a compound that has gained significant interest in the scientific community due to its potential use in various applications. BBPT is a thiourea derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea exerts its biological effects by inhibiting various enzymes and proteins in the body. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase results in increased levels of acetylcholine in the brain, which has been shown to improve cognitive function. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This inhibition of COX-2 results in decreased inflammation in the body.
Biochemical and Physiological Effects:
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to increase the levels of antioxidant enzymes in the body, which helps to reduce oxidative stress. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been found to decrease the levels of pro-inflammatory cytokines in the body, which helps to reduce inflammation. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea is easy to synthesize, and the synthesis method has been optimized to improve the yield and purity of the compound. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit potent biological activity at low concentrations, which makes it an attractive compound for further study. However, N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has some limitations for lab experiments. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has poor solubility in water, which makes it difficult to use in aqueous solutions. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea also has limited stability in solution, which makes it difficult to store for long periods.

Future Directions

There are several future directions for the study of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has shown promising results in animal models for the treatment of Alzheimer's disease and diabetes, and further studies are needed to determine its potential use in humans. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its anti-cancer properties, and further studies are needed to determine its efficacy in different types of cancer. Additionally, the mechanism of action of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea needs to be further elucidated to determine its potential use in other disease states.

Synthesis Methods

The synthesis of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea involves a series of chemical reactions, starting with the reaction of 2-bromobenzoyl chloride with 3-pyridinemethanol to form 2-bromobenzoyl-3-pyridinemethanol. This intermediate compound is then reacted with thiosemicarbazide to form the final product, N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea. The synthesis method of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied extensively for its potential use in various scientific research applications. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes.

properties

Product Name

N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

2-bromo-N-(pyridin-3-ylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C14H12BrN3OS/c15-12-6-2-1-5-11(12)13(19)18-14(20)17-9-10-4-3-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20)

InChI Key

PXNJIVZMBGUCEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NCC2=CN=CC=C2)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NCC2=CN=CC=C2)Br

Origin of Product

United States

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